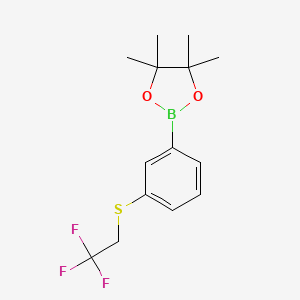

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane

Beschreibung

This compound is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups at the 4,4,5,5-positions. Attached to the boron atom is a phenyl ring with a 3-((2,2,2-trifluoroethyl)thio) substituent. The trifluoroethylthio group introduces strong electron-withdrawing effects due to the trifluoromethyl moiety, while the sulfur atom in the thioether linkage modulates electronic and steric properties. Such boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions and pharmaceutical synthesis .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethylsulfanyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)10-6-5-7-11(8-10)21-9-14(16,17)18/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZBRQNNLBTYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704110 | |

| Record name | 4,4,5,5-Tetramethyl-2-{3-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026797-07-8 | |

| Record name | 4,4,5,5-Tetramethyl-2-{3-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable phenylboronic acid derivative with a trifluoroethylthio reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the trifluoroethylthio group onto the phenyl ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The trifluoroethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Cyclohexyl derivatives.

Substitution: Various substituted phenylboronic esters.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoroethylthio group, which can enhance biological activity.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroethylthio group can interact with biological targets, potentially altering their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Electronic and Steric Effects

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoroethylthio group in the target compound provides stronger electron withdrawal than trifluoromethoxy () due to the sulfur atom’s lower electronegativity compared to oxygen.

- Steric Effects : The trifluoroethyl group introduces moderate steric hindrance, less restrictive than tert-butyl () but more than methylthio (). This balance allows reactivity in both sterically sensitive and open catalytic systems .

Stability and Reactivity

- Hydrolysis Resistance : The trifluoroethylthio group’s electron-withdrawing nature stabilizes the boron atom against nucleophilic attack, making the target compound more hydrolytically stable than analogs with electron-donating substituents (e.g., tert-butyl in ) .

- Reactivity in Cross-Coupling : demonstrates that methylthio-substituted dioxaborolanes participate efficiently in Suzuki reactions. The target compound’s trifluoroethylthio group may reduce reaction rates compared to less bulky analogs but improve selectivity in functionalized substrates .

Pharmaceutical Relevance

Research Findings and Data

Catalytic Performance

- This suggests the target compound’s trifluoroethylthio group, while bulky, remains compatible with transition-metal catalysis .

Physical Properties

Note: The trifluoroethylthio group significantly increases lipophilicity (LogP), which may improve membrane permeability in bioactive molecules .

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential therapeutic applications due to its unique chemical structure. This article explores its biological activities, mechanisms of action, and relevant research findings.

- IUPAC Name : 4,4,5,5-tetramethyl-2-(3-(2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane

- Molecular Formula : C14H18BF3O2S

- Molecular Weight : 318.16 g/mol

- CAS Number : 1026797-07-8

The compound exhibits biological activity primarily through modulation of cell signaling pathways. Its structure suggests potential interactions with various kinases and receptors involved in inflammatory and neurodegenerative processes.

Key Mechanisms:

- Inhibition of Cytokine Release : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release in microglial cells. This suggests a role in reducing neuroinflammation .

- Modulation of Kinase Pathways : It may function as an inhibitor of multiple kinase pathways that are significant in conditions such as HIV-associated neurocognitive disorders (HAND). In particular, it has been associated with the inhibition of MLK3 and LRRK2 pathways .

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Case Studies and Research Findings

Research has demonstrated the potential of this compound in various experimental models:

- Neuroinflammation Models : Studies indicate that the compound effectively reduces inflammatory markers in microglial cells exposed to LPS. This positions it as a candidate for treating neuroinflammatory conditions .

- HIV-1 Associated Neurocognitive Disorders (HAND) : In preclinical models for HAND, the compound showed promise by inhibiting critical signaling pathways involved in neuronal damage and inflammation. The ability to penetrate the blood-brain barrier (BBB) enhances its therapeutic potential for CNS-related diseases .

- Kinase Inhibition Studies : The compound has been evaluated for its kinase inhibition properties. It demonstrated competitive inhibition against several kinases involved in cell growth and differentiation processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,4,5,5-tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane?

- Methodology : Start with Suzuki-Miyaura cross-coupling between a trifluoroethylthio-substituted aryl halide and a pinacol boronate ester. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with potassium carbonate in a mixed solvent system (e.g., THF/H₂O) under inert atmosphere. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using NMR (¹H, ¹³C, ¹⁹F) and HRMS. Optimize equivalents of boronate ester (1.2–1.5 equiv) to minimize byproducts .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodology : Conduct stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition. For hydrolytic stability, incubate in aqueous buffers (pH 3–10) at 25–60°C and monitor degradation via ¹¹B NMR or HPLC .

- Key Considerations : Store the compound at –20°C under argon, as moisture and oxygen accelerate decomposition. Use deuterated solvents (e.g., CDCl₃) for NMR to avoid water interference .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural confirmation : ¹H/¹³C NMR (verify aromatic protons and CF₃ group), ¹¹B NMR (δ ~30 ppm for dioxaborolane), and ¹⁹F NMR (δ –60 to –70 ppm for trifluoroethyl group) .

- Mass spectrometry : HRMS (ESI or EI) to confirm molecular ion [M+H]⁺.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment (if crystals are obtainable) .

Advanced Research Questions

Q. How does the trifluoroethylthio substituent influence cross-coupling reaction efficiency?

- Methodology : Compare reaction rates and yields with analogous non-fluorinated thioether derivatives. Use kinetic studies (e.g., in situ IR or GC-MS) to track intermediates. Evaluate electronic effects via Hammett σ constants and DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing effects .

- Key Considerations : The CF₃ group may sterically hinder transmetalation steps; test bulky ligands (e.g., SPhos) to improve catalytic turnover .

Q. What mechanistic insights exist for boron-oxygen bond cleavage in this compound?

- Methodology : Perform isotopic labeling (e.g., ¹⁸O-water) to track hydrolysis pathways. Use stopped-flow NMR or Raman spectroscopy to monitor bond cleavage kinetics. Compare activation energies (Eₐ) with non-fluorinated analogs .

- Key Findings : The electron-deficient boron center (due to CF₃) increases susceptibility to nucleophilic attack, accelerating hydrolysis. Stabilize intermediates using Lewis acids (e.g., ZnCl₂) .

Q. How can computational modeling predict reactivity in catalytic applications?

- Methodology : Perform DFT calculations (Gaussian 16 or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate transition states for Suzuki-Miyaura coupling to optimize ligand-substrate interactions .

- Key Tools : Use solvent models (e.g., PCM for THF) and benchmark against experimental coupling yields .

Q. What strategies resolve contradictions in reported spectroscopic data for dioxaborolane derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.